molecular formula C20H15N5S B12614643 4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine CAS No. 918879-28-4

4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine

Cat. No.: B12614643
CAS No.: 918879-28-4
M. Wt: 357.4 g/mol
InChI Key: VQAPUELNPQHEOP-UHFFFAOYSA-N
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Description

4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine is a heterocyclic compound featuring a benzene-1,2-diamine core substituted with benzimidazole and benzothiazole moieties. The benzimidazole ring is synthesized via condensation of benzene-1,2-diamine derivatives with aromatic aldehydes under catalytic conditions, as seen in analogous protocols . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase or enzyme inhibitor, given the pharmacological relevance of benzimidazole and benzothiazole scaffolds .

Properties

CAS No.

918879-28-4

Molecular Formula

C20H15N5S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[6-(1,3-benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine

InChI

InChI=1S/C20H15N5S/c21-13-7-5-11(9-14(13)22)19-23-15-8-6-12(10-17(15)24-19)20-25-16-3-1-2-4-18(16)26-20/h1-10H,21-22H2,(H,23,24)

InChI Key

VQAPUELNPQHEOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)N=C(N4)C5=CC(=C(C=C5)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes to form the benzothiazole ring . This is followed by the cyclization of the intermediate with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The final step involves coupling the benzothiazole and benzimidazole intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to increase yield and reduce reaction time . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine is C23H19N3S2. It features a complex structure that includes a benzothiazole moiety and a benzimidazole unit, contributing to its unique chemical properties. The compound's structure allows for potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research has indicated that derivatives of benzothiazole and benzimidazole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell proliferation .
  • Case Study : A study demonstrated that similar compounds showed efficacy against various cancer cell lines, including breast and lung cancer cells, suggesting that this compound could have similar effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Benzothiazole derivatives are known to possess antibacterial and antifungal properties:

  • Research Findings : In vitro studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • Conductivity Studies : Research indicates that this compound can be utilized as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport enhances device performance .

Photophysical Properties

The photophysical characteristics of the compound are essential for applications in photonics:

  • Fluorescence : Studies have shown that the compound exhibits strong fluorescence properties, making it suitable for use in fluorescent probes and sensors .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
Antimicrobial AgentInhibits growth of Staphylococcus aureus
Material ScienceOrganic ElectronicsUsed as hole transport material in OLEDs
Photonic DevicesExhibits strong fluorescence properties

Mechanism of Action

The mechanism of action of 4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The binding of the compound to the enzyme’s active site disrupts its function, leading to the death of the bacterial cells.

Comparison with Similar Compounds

4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine

  • Structure : Substituted with a 4-methylpiperazine group at the benzimidazole ring.
  • Properties : The piperazine moiety enhances solubility and bioavailability, making it suitable for central nervous system (CNS)-targeted therapies.
  • Activity : Demonstrated potent inhibitory effects in kinase assays due to improved binding affinity from the piperazine’s basic nitrogen .

4-(Difluoromethoxy)benzene-1,2-diamine

  • Structure : Features a difluoromethoxy group on the benzene ring.
  • Properties : The electron-withdrawing -OCF₂ group increases metabolic stability and alters electronic distribution, improving interaction with hydrophobic enzyme pockets.
  • Application : Used as an intermediate in proton pump inhibitors (e.g., pantoprazole) .

4-(Benzo[c][1,2,5]thiadiazol-5-yl)benzene-1,2-diamine

  • Structure : Contains a benzothiadiazole substituent.
  • Properties : The thiadiazole ring introduces strong electron-deficient character, enhancing fluorescence properties for sensor applications.
  • Limitations : Reduced solubility compared to benzothiazole analogues .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Key Properties/Activities
4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine Benzothiazole, Benzimidazole ~360.4 (est.) Potential kinase inhibition, high rigidity
4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine 4-Methylpiperazine 431.79 (HCl salt) Enhanced solubility, CNS activity
4-(Difluoromethoxy)benzene-1,2-diamine Difluoromethoxy 174.15 Metabolic stability, proton pump inhibition
4-(Benzo[c][1,2,5]thiadiazol-5-yl)benzene-1,2-diamine Benzothiadiazole 242.30 Fluorescent sensing, low solubility

Biological Activity

4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine is a complex organic compound characterized by its dual heterocyclic structure, incorporating both benzimidazole and benzothiazole moieties. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N5SC_{20}H_{15}N_{5}S with a molecular weight of approximately 357.43 g/mol. The structure features:

  • Benzothiazole moiety : Known for its biological activity, particularly in antimicrobial and antitumor applications.
  • Benzimidazole moiety : Often associated with various pharmacological effects including anti-inflammatory and anticancer properties.

Antitumor Activity

Research has indicated that derivatives of benzimidazole and benzothiazole exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound demonstrate promising cytotoxic effects against human cancer cell lines. Specifically:

  • Cytotoxicity Studies : A study reported that certain benzimidazole derivatives displayed stronger antiproliferative effects than cisplatin across various cancer cell lines including SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following observations were made regarding its efficacy:

  • Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods as per CLSI guidelines.
  • Results : Compounds derived from similar structures exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through the lens of SAR:

CompoundActivityKey Features
This compoundAntitumor, AntimicrobialDual heterocyclic structure enhances binding affinity
Benzothiazole derivativesAntimicrobialHigher activity compared to benzimidazole derivatives
Benzimidazole derivativesAnticancerEffective against various cancer cell lines

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antitumor Efficacy : A recent study demonstrated that derivatives showed significant inhibition of tumor cell proliferation in vitro, with some compounds outperforming standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation revealed that the compound exhibited strong antimicrobial properties against multiple strains of bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

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